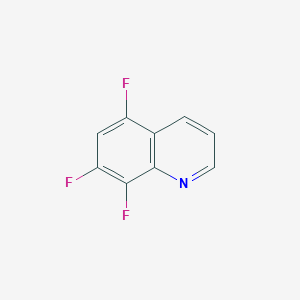
3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenylpropanoic acids.
Aplicaciones Científicas De Investigación
3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The difluoromethoxy group may enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid: Differing by the position and number of fluorine atoms.
3-Amino-3-(5-amino-2-methoxyphenyl)propanoic acid: Lacking the fluorine atoms, which may affect its chemical properties and applications.
Uniqueness
The presence of both amino and difluoromethoxy groups in 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid makes it unique.
Propiedades
Fórmula molecular |
C10H12F2N2O3 |
|---|---|
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
3-amino-3-[5-amino-2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12F2N2O3/c11-10(12)17-8-2-1-5(13)3-6(8)7(14)4-9(15)16/h1-3,7,10H,4,13-14H2,(H,15,16) |
Clave InChI |
AWXOWYBMWRGBJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(CC(=O)O)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)

![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)



![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)







